molecular formula C11H12N2O B2680400 2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one CAS No. 55052-69-2

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one

Cat. No. B2680400
CAS RN: 55052-69-2
M. Wt: 188.23
InChI Key: VLTITUOEOACRKP-UHFFFAOYSA-N
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Description

2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one, commonly known as HPI, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. HPI is a bicyclic compound that contains a pyridine ring and an indole ring in its structure. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Cancer Treatment

Indole derivatives have been found to be biologically active compounds for the treatment of cancer cells . They can inhibit the growth of cancer cells and induce apoptosis, making them potential candidates for cancer therapy.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . They can inhibit the growth of various bacteria and fungi, which could be useful in the development of new antimicrobial drugs.

Anti-Inflammatory Activity

Indole derivatives have demonstrated anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines, which could be beneficial in the treatment of inflammatory diseases.

Antiviral Activity

Indole derivatives have exhibited antiviral properties . They can inhibit the replication of various viruses, which could be useful in the development of new antiviral drugs.

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties . They can regulate blood glucose levels, which could be beneficial in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have demonstrated antimalarial properties . They can inhibit the growth of Plasmodium parasites, which could be useful in the development of new antimalarial drugs.

Anticholinesterase Activity

Indole derivatives have exhibited anticholinesterase properties . They can inhibit the activity of cholinesterase, which could be beneficial in the treatment of Alzheimer’s disease.

Synthesis of Complex Heterocyclic Scaffolds

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . As a derivative of indole, “2,5,6,7,8,9-Hexahydropyrido[4,3-b]indol-1-one” could potentially be used in the synthesis of a variety of heterocyclic compounds.

properties

IUPAC Name

2,5,6,7,8,9-hexahydropyrido[4,3-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-10-7-3-1-2-4-8(7)13-9(10)5-6-12-11/h5-6,13H,1-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTITUOEOACRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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